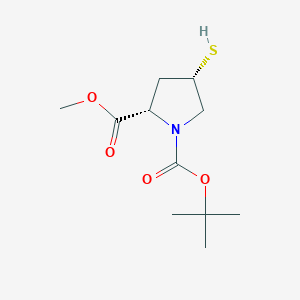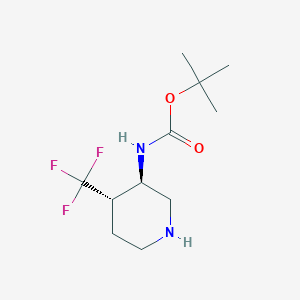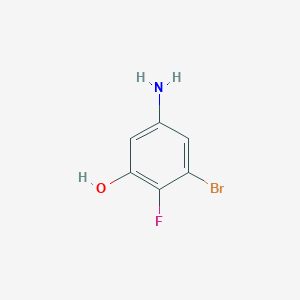
3-Bromo-4-fluoro-5-hydroxyaniline
Overview
Description
3-Bromo-4-fluoro-5-hydroxyaniline is an organic compound with the molecular formula C6H5BrFNO It is characterized by the presence of bromine, fluorine, and hydroxy groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-5-hydroxyaniline typically involves multi-step reactions. One common method includes:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine.
Bromination: Introduction of a bromine atom to the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using similar multi-step reactions. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-fluoro-5-hydroxyaniline can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the bromine or fluorine substituents.
Substitution: Replacement of the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while substitution reactions can produce various substituted anilines.
Scientific Research Applications
3-Bromo-4-fluoro-5-hydroxyaniline has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-fluoro-5-hydroxyaniline involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and hydroxy groups allows it to participate in various chemical reactions and interactions. These functional groups can influence the compound’s reactivity and binding affinity to different targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-fluoroaniline:
4-Fluoro-5-hydroxyaniline: Lacks the bromine atom, resulting in different chemical properties.
3-Bromo-5-hydroxyaniline: Lacks the fluorine atom, leading to variations in its reactivity and interactions.
Uniqueness
3-Bromo-4-fluoro-5-hydroxyaniline is unique due to the combination of bromine, fluorine, and hydroxy groups on the aniline core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-amino-3-bromo-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKIGWRZGLNIMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol](/img/structure/B1404980.png)
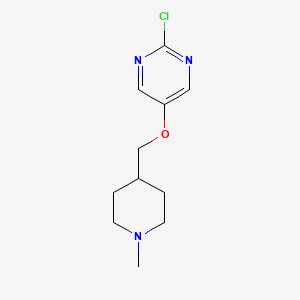
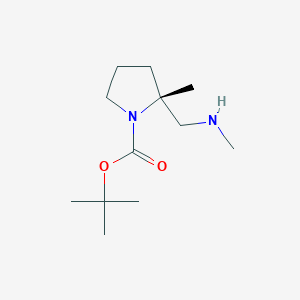
![Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B1404984.png)
![2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404985.png)
![2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1404986.png)
![5-Bromo-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1404988.png)
![methyl (1R,2S,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B1404989.png)
![2,4-dichloro-6-methyl-6H-pyrrolo[3,4-d]pyrimidine](/img/structure/B1404990.png)
![1-Boc-6-hydroxy-1-azaspiro[3.3]heptane](/img/structure/B1404992.png)
![2-Thiaspiro[3.3]heptan-6-amine](/img/structure/B1404994.png)
![Ethyl 6-bromoimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B1404996.png)
